1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride
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Overview
Description
1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of a thiadiazole ring attached to a phenyl group, which is further connected to an imidazolium ion The chloride ion serves as the counterion to balance the charge of the imidazolium cation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide in the presence of an oxidizing agent such as hydrogen peroxide or bromine.
Attachment to the Phenyl Group: The thiadiazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the thiadiazole derivative with a halogenated benzene compound in the presence of a base such as potassium carbonate.
Formation of the Imidazolium Ion: The phenyl-thiadiazole intermediate is then reacted with an imidazole derivative under acidic conditions to form the imidazolium ion. This step typically involves the use of a strong acid such as hydrochloric acid to protonate the imidazole ring and facilitate the formation of the imidazolium ion.
Formation of the Chloride Salt: Finally, the imidazolium ion is neutralized with a chloride ion to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), sulfonating agents (sulfur trioxide, oleum).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Scientific Research Applications
1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The imidazolium ion in the compound can be used to create ionic liquids, which have applications in catalysis, electrochemistry, and as solvents for chemical reactions.
Biological Research: The compound can be used as a probe to study the interactions between thiadiazole derivatives and biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as kinases and proteases, inhibiting their activity and leading to the disruption of cellular processes.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride can be compared with other similar compounds:
Similar Compounds:
Uniqueness:
- The presence of the chloride ion in this compound can influence its solubility and reactivity compared to its bromide and iodide counterparts .
- The combination of the thiadiazole and imidazolium moieties in the compound provides a unique scaffold for the development of new drugs and materials with enhanced properties .
Properties
IUPAC Name |
4-[4-(1H-imidazol-1-ium-1-yl)phenyl]thiadiazole;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S.ClH/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11;/h1-8H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQAJASGLKYPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)[NH+]3C=CN=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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